molecular formula C15H24 B1251154 alpha-Cadinene CAS No. 11044-40-9

alpha-Cadinene

Cat. No.: B1251154
CAS No.: 11044-40-9
M. Wt: 204.35 g/mol
InChI Key: QMAYBMKBYCGXDH-KKUMJFAQSA-N
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Description

alpha-Cadinene is a sesquiterpene hydrocarbon found in various essential oils, particularly in the oils of certain plants like juniper and cypress. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries.

Scientific Research Applications

alpha-Cadinene has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.

    Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the fragrance and flavor industries due to its unique aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cadinene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This cyclization can be catalyzed by specific enzymes known as sesquiterpene synthases. The reaction conditions often include a suitable solvent and temperature control to ensure the proper formation of the cadinene structure.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of juniper and cypress. The extraction process includes steam distillation followed by purification steps like fractional distillation to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

alpha-Cadinene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cadinol, a sesquiterpene alcohol.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the cadinene structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products

    Oxidation: Cadinol

    Reduction: Saturated hydrocarbons like cadinane

    Substitution: Halogenated derivatives of cadinene

Mechanism of Action

The mechanism of action of alpha-Cadinene involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can modulate enzyme activity and influence cellular pathways related to inflammation and microbial growth. The exact molecular pathways are still under investigation, but its effects are believed to be mediated through its interaction with cell membranes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    beta-Cadinene: Another sesquiterpene with a similar structure but different stereochemistry.

    Cadinol: An oxidized derivative of cadinene with an alcohol functional group.

    Cadinane: A fully saturated hydrocarbon derived from the reduction of cadinene.

Uniqueness

alpha-Cadinene is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its unique aroma profile also sets it apart from other similar compounds, making it particularly valuable in the fragrance industry.

Properties

CAS No.

11044-40-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15-/m0/s1

InChI Key

QMAYBMKBYCGXDH-KKUMJFAQSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C

SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

24406-05-1

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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